3-Iodobenzaldehyde

Description

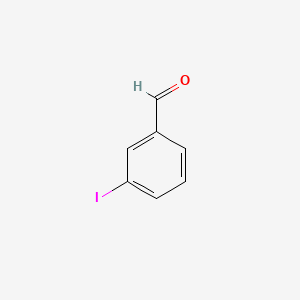

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODAQZAFOBFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291292 | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-41-3 | |

| Record name | 696-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-Iodobenzaldehyde, with the CAS Number 696-41-3 , is an aromatic organic compound that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.

Core Properties of this compound

This compound is a pale yellow crystalline powder at room temperature.[1] It is sensitive to air and light and should be stored in a cool, dry place, preferably under an inert atmosphere.[1][5] While slightly soluble in water, it exhibits good solubility in organic solvents such as methanol.[1][6]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 696-41-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅IO | [1][2][3] |

| Molecular Weight | 232.02 g/mol | [1][3][4][7] |

| Melting Point | 57-60 °C | [1][4] |

| Boiling Point | 124-125 °C at 13 mmHg | [1] |

| Density | ~1.86 g/cm³ (estimate) | [1] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; Soluble in methanol | [1][6] |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Iodination of Benzaldehyde

This method involves the direct iodination of benzaldehyde using an iodinating agent in the presence of an acid.

Materials:

-

Benzaldehyde

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 1,3-diiodo-5,5-dimethylhydantoin to the stirred solution.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a beaker of ice water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Experimental Protocol 2: Oxidation of 3-Iodobenzyl Alcohol

This protocol involves the oxidation of the corresponding alcohol to the aldehyde.

Materials:

-

3-Iodobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Diatomaceous earth (Celite®)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Suspend pyridinium chlorochromate and dry diatomaceous earth in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Stir the suspension at room temperature for 15 minutes.[9]

-

Add a solution of 3-iodobenzyl alcohol in anhydrous dichloromethane to the suspension.[9]

-

Protect the reaction mixture from light and continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC.[9]

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.[9]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.[9]

-

If necessary, further purify the product by column chromatography as described in the previous protocol.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in drug discovery, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern pharmaceutical synthesis. The aldehyde functional group can then be further manipulated to construct more complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (if using Pd(OAc)₂) (e.g., triphenylphosphine)

-

A base (e.g., potassium carbonate, cesium carbonate)

-

A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox) and magnetic stirrer

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude biphenyl product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a pivotal precursor in synthetic organic chemistry, offering a gateway to a wide array of complex molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and professionals in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile compound in a laboratory setting.

References

- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Benzaldehyde, 3-iodo- [chembk.com]

- 4. 3-Iodo-5-nitrobenzaldehyde | 1261752-40-2 | Benchchem [benchchem.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. sciepub.com [sciepub.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 696-41-3 [chemicalbook.com]

Synthesis of 3-Iodobenzaldehyde from 3-Iodobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodobenzaldehyde from 3-iodobenzyl alcohol, a crucial transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The document details various oxidative methods, presenting comparative quantitative data, in-depth experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. This compound is a valuable building block, and its efficient synthesis from the corresponding benzyl alcohol is of significant interest. The key challenge in this transformation lies in preventing over-oxidation to the carboxylic acid while ensuring high conversion and yield. This guide explores several common and effective methods for this oxidation, including the use of pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation, and TEMPO-catalyzed oxidation.

Comparative Analysis of Oxidation Methods

The choice of an optimal oxidation method depends on several factors, including scale, substrate sensitivity, desired purity, and environmental considerations. The following table summarizes quantitative data for different methods, primarily focusing on the oxidation of 3-iodobenzyl alcohol where specific data is available, supplemented with data from closely related benzyl alcohol derivatives to provide a broader comparative context.

| Oxidation Method | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), Celite | Dichloromethane (DCM) | 2 hours | Room Temp. | 95% | [1] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0.5 - 2 hours | Room Temp. | High (general) | [2][3] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | ~1 hour (total) | -78 °C to Room Temp. | High (general) | [3][4][5] |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl, KBr | DCM/Water | 30-60 min | Room Temp. | ~65% (for 3-nitrobenzyl alcohol) | [6] |

Experimental Protocols

Detailed methodologies for the key oxidation techniques are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions and scales.

Pyridinium Chlorochromate (PCC) Oxidation

This method is a reliable and high-yielding procedure for the oxidation of 3-iodobenzyl alcohol.

Reagents and Materials:

-

3-Iodobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Celite® (diatomaceous earth)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Silica gel

Procedure: [1]

-

Suspend pyridinium chlorochromate (2.6 equivalents) and dry Celite® in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the suspension at room temperature for 15 minutes.

-

Dissolve 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane and add this solution to the PCC suspension.

-

Protect the reaction mixture from light and continue stirring at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by short silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid.

Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and selective oxidizing agent, suitable for substrates with sensitive functional groups.[2][3]

General Procedure:

-

Dissolve 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Swern Oxidation

The Swern oxidation is another mild method that avoids the use of heavy metals but requires cryogenic temperatures and careful handling of reagents due to the evolution of toxic carbon monoxide and foul-smelling dimethyl sulfide.[3][4][5]

General Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of 3-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise, and stir the reaction mixture for another 30 minutes at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

TEMPO-Catalyzed Aerobic Oxidation

This method represents a greener alternative, utilizing a catalytic amount of a stable radical (TEMPO) and a co-oxidant, often with air or oxygen as the terminal oxidant.[6]

General Procedure (adapted for 3-iodobenzyl alcohol):

-

To a solution of 3-iodobenzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01-0.1 equivalents) and a catalytic amount of a copper(I) salt (e.g., CuBr) and a ligand (e.g., bipyridine).

-

Stir the mixture at room temperature under an air or oxygen atmosphere.

-

The reaction progress can be monitored by TLC. Reaction times typically range from 30 to 60 minutes.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., pentane or diethyl ether) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow and the signaling pathway for the synthesis of this compound from 3-iodobenzyl alcohol.

Caption: General workflow for the synthesis of this compound.

Caption: Logical relationship in the oxidation of 3-iodobenzyl alcohol.

Conclusion

The synthesis of this compound from 3-iodobenzyl alcohol can be achieved through various oxidative methods. The PCC oxidation offers a high-yielding and reliable protocol. For substrates with acid-sensitive functional groups, Dess-Martin periodinane or Swern oxidation are excellent alternatives, although the latter requires cryogenic conditions and careful handling of byproducts. TEMPO-catalyzed aerobic oxidation presents a more environmentally benign approach. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, purity, and green chemistry considerations. This guide provides the necessary data and protocols to make an informed decision and successfully implement the desired transformation.

References

- 1. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

3-Iodobenzaldehyde chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodobenzaldehyde, a key aromatic organic compound. It details its chemical structure, molecular properties, and common synthetic protocols. This document serves as a crucial resource for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery, where this compound is a valuable intermediate.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and an iodine atom (-I) at the meta-position (position 3). This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in organic chemistry.

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These parameters are essential for designing reactions, purification procedures, and for the overall characterization of the compound.

| Property | Value | References |

| Molecular Formula | C₇H₅IO | [1][2][3][4] |

| Molecular Weight | 232.02 g/mol | [1][2][3] |

| CAS Number | 696-41-3 | [1][3] |

| Appearance | White to pale yellow crystalline powder | [4][5] |

| Melting Point | 57-60 °C | [3][4][6] |

| Boiling Point | 124-125 °C at 13 mmHg | [4] |

| Solubility | Slightly soluble in water | [4] |

| SMILES | C1=CC(=CC(=C1)I)C=O | [2][3] |

| InChIKey | RZODAQZAFOBFLS-UHFFFAOYSA-N | [2][3] |

Synthesis Protocols

This compound can be synthesized through various methods, primarily involving the direct iodination of benzaldehyde or the oxidation of 3-iodobenzyl alcohol. One common and efficient laboratory-scale synthesis involves the iodination of benzaldehyde using an iodine source in the presence of an oxidizing agent.

Experimental Protocol: Iodination of Benzaldehyde

This protocol describes the synthesis of this compound from benzaldehyde using PIDA (diacetoxyiodobenzene) and molecular iodine.

Materials:

-

Benzaldehyde

-

PIDA (diacetoxyiodobenzene)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Ethyl acetate

-

Schlenk tube

-

Magnetic stirrer and heating mantle

-

Nitrogen atmosphere

-

Silica gel for column chromatography

Procedure: [7]

-

Combine benzaldehyde (1 mmol), PIDA (1.5 mmol), and I₂ (1 mmol) in a Schlenk tube.

-

Add 2 mL of dichloromethane (DCM) to the mixture.

-

Stir the reaction mixture under a nitrogen atmosphere at 60 °C for 3 hours using a heating mantle.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture in vacuo to remove the solvent.

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a mixture of petroleum ether and ethyl acetate (15:1) to obtain the purified this compound.

The following diagram illustrates the workflow for this synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[5] Its aldehyde functional group can undergo various reactions such as oxidation, reduction, and condensation. The iodine atom is a key feature, enabling its use in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

Its applications include:

-

Starting material for the preparation of 3-iodocinnamic acid and other substituted aromatic compounds.

-

Intermediate in the synthesis of potent and selective human V1a receptor antagonists, which are potential ligands for PET or SPECT imaging.[3]

-

Building block in medicinal chemistry for the development of novel therapeutic agents.[8]

While this compound is a crucial precursor in the synthesis of biologically active molecules, information regarding its direct involvement in specific biological signaling pathways is not extensively documented in the public domain. Its primary role is that of a scaffold or intermediate used to construct larger molecules with desired pharmacological activities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 696-41-3 [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. 3-Iodo-5-nitrobenzaldehyde | 1261752-40-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 3-Iodobenzaldehyde, with a specific focus on its melting point. It includes a summary of its physicochemical data and a detailed, generalized protocol for melting point determination.

Core Physical and Chemical Properties

This compound is an organic aromatic compound that serves as a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and dyes.[1] Its physical characteristics are crucial for its handling, storage, and application in research and development.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Melting Point | 57-60 °C (lit.) | [1][2] |

| 54.0-60.0 °C | [3] | |

| Boiling Point | 266.1 °C (at 760 mmHg) | |

| 124-125 °C (at 13 mmHg) | [1] | |

| Molecular Formula | C₇H₅IO | [1][4][5] |

| Molecular Weight | 232.02 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline powder or fused solid. | [1][3][6] |

| Solubility | Slightly soluble in water. | [1][6] |

| Storage Temperature | 2-8 °C | [1] |

| CAS Number | 696-41-3 | [5] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the melting range.[7] The most common and accessible method for determining the melting point of an organic solid like this compound is the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Calibrated thermometer or digital temperature probe

-

Glass capillary tubes (sealed at one end)

-

Watch glass

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the sample consists of large crystals, gently crush it into a fine powder using a spatula.[8][9]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[7]

-

Invert the tube and tap it gently on a hard surface to move the powder to the sealed bottom.[7]

-

Repeat until a densely packed column of 2-3 mm of the solid is achieved.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned so that the bulb is level with the bottom of the capillary tube where the sample is located.[7]

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to get an approximate melting temperature. This allows subsequent, more accurate measurements to be performed more efficiently.

-

Accurate Determination: For a new, cool sample, begin heating the apparatus.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is critical for an accurate reading.[7]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂.

-

It is good practice to perform at least two careful determinations to ensure consistency.

-

Visualized Workflow: Capillary Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

Caption: Workflow for determining the melting point of a solid organic compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:696-41-3 | Chemsrc [chemsrc.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 696-41-3 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 3-Iodobenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and organic chemistry. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, predicted solubility based on physicochemical properties, and a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound (C₇H₅IO) is an aromatic aldehyde containing an iodine atom at the meta position of the benzene ring. This substitution significantly influences the molecule's polarity, reactivity, and intermolecular interactions, thereby affecting its solubility in various organic solvents. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development in drug discovery and materials science.

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the literature, its solubility can be inferred from its structural features and qualitative observations from chemical suppliers and related studies. The "like dissolves like" principle is the primary determinant of its solubility profile. This compound is a polar molecule due to the carbonyl group, with a significant nonpolar region from the benzene ring.

Qualitative and Predicted Solubility Data

The following table summarizes the known qualitative and predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The aldehyde group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. This compound is reported to be soluble in methanol and ethanol.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Moderately Soluble | The polarity of the carbonyl group in acetone and the ester group in ethyl acetate are compatible with the polar aldehyde group of this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that is expected to readily dissolve this compound. | |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective for many organic compounds. Synthesis procedures involving this compound often utilize dichloromethane as a solvent, indicating good solubility.[1] |

| Aromatic | Toluene | Moderately Soluble to Sparingly Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of this compound via π-stacking, though the polarity mismatch with the aldehyde group may limit high solubility. |

| Nonpolar Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar this compound and nonpolar alkanes will likely result in poor solubility. |

| Ethers | Diethyl Ether | Soluble | Diethyl ether is a relatively polar ether that can act as a hydrogen bond acceptor. This compound is reported to be soluble in ether.[2] |

| Aqueous | Water | Slightly Soluble | The presence of the polar aldehyde group allows for some interaction with water, but the large, nonpolar iodinated benzene ring significantly limits aqueous solubility.[1][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a gravimetric method can be employed. This method involves preparing a saturated solution of this compound in the solvent of interest, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is ensured when a visible amount of undissolved solid remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure undissolved solid is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution and the tared dish/vial.

-

Carefully evaporate the solvent from the dish/vial. For volatile solvents, this can be done in a fume hood at ambient temperature or with a gentle stream of nitrogen. For less volatile solvents, a drying oven at a temperature well below the melting point of this compound (57-60 °C) or a vacuum desiccator can be used.

-

Once the solvent is completely removed and the solid residue is dry, allow the dish/vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish/vial containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final constant mass.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound (232.02 g/mol )) / (Volume of aliquot taken (L))

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data in the public domain is scarce, the provided qualitative and predicted solubility table offers valuable guidance for solvent selection. Furthermore, the detailed experimental protocol for the gravimetric determination of solubility equips researchers with a robust method to generate precise, application-specific solubility data, facilitating more efficient and effective use of this important chemical intermediate.

References

reactivity of the aldehyde group in 3-Iodobenzaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional aromatic compound featuring both an aldehyde group and an iodine substituent. This structure makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The key to its utility lies in the distinct reactivity of its two functional groups. The carbon-iodine bond is a premier handle for transition metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a classic electrophilic center for nucleophilic attack.

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound. It details the electronic influence of the meta-positioned iodo substituent, supported by quantitative spectroscopic data, and explores the implications for common synthetic transformations. Furthermore, it addresses the critical concept of chemoselectivity, outlining how reaction conditions can be tuned to target either the aldehyde or the aryl iodide functionality.

Electronic Effects of the Meta-Iodo Substituent

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic properties of the iodine substituent. Like other halogens, iodine exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect decreases with distance but influences the entire ring system.[1]

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This electron-donating effect primarily influences the ortho and para positions.[1]

In the case of this compound, the substituent is in the meta position relative to the aldehyde. At this position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) dominates. This net withdrawal of electron density from the ring makes the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

The Hammett equation provides a quantitative measure of this electronic influence. The Hammett substituent constant (σ) for a meta-iodo group is +0.35 .[2] The positive value confirms that it is an electron-withdrawing group at the meta position, which leads to an increase in the rate of nucleophilic addition reactions.[3][4]

Spectroscopic Data Analysis

The increased electrophilicity of the carbonyl carbon in this compound is reflected in its spectroscopic data. The electron-withdrawing nature of the iodine atom deshields the nearby aldehydic proton and the carbonyl carbon, causing them to resonate at a higher chemical shift (ppm) in NMR spectroscopy compared to unsubstituted benzaldehyde.

| Compound | Aldehyde ¹H NMR (CHO) | Carbonyl ¹³C NMR (C=O) |

| Benzaldehyde | ~10.02 ppm[5] | ~192.35 ppm[5] |

| This compound | ~9.92 ppm [6] | ~190.8 ppm [6] |

Note: While a deshielding effect is theoretically expected, solvent and experimental conditions can cause variations. The cited data shows a slight shielding for the carbonyl carbon, which may be due to other complex factors like the heavy atom effect of iodine or solvent interactions.

Reactivity in Nucleophilic Addition Reactions

The primary mode of reaction for the aldehyde group is nucleophilic addition.[7][8] The enhanced electrophilicity of the carbonyl carbon in this compound facilitates these reactions, often leading to high yields.

Common Nucleophilic Addition Reactions

-

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde yields a secondary alcohol upon acidic workup. This is a fundamental C-C bond-forming reaction.[9][10]

-

Wittig Reaction: The reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, producing an alkene.[11] This method is highly reliable for olefination.

-

Reduction: Nucleophilic addition of a hydride (e.g., from NaBH₄) reduces the aldehyde to a primary alcohol (3-iodobenzyl alcohol).

-

Cyanohydrin Formation: The addition of cyanide ion (from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Table of Representative Reactions

| Reaction | Reagent(s) | Product Type |

| Grignard Addition | 1. Phenylmagnesium bromide2. H₃O⁺ | Secondary Alcohol |

| Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Ester |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | Biphenyl Aldehyde |

Experimental Protocol: Wittig Reaction

This protocol provides a representative procedure for the olefination of this compound using a stabilized ylide.

Objective: To synthesize ethyl 3-(3-iodophenyl)acrylate via a Wittig reaction.

Materials:

-

This compound (1.0 mmol, 232 mg)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Hexanes

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (232 mg) in 10 mL of anhydrous dichloromethane.

-

To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (383 mg) portion-wise over 5 minutes at room temperature.[12]

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.

-

To the resulting residue, add approximately 5 mL of a 25% diethyl ether in hexanes solution. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[12]

-

Stir the slurry for 10 minutes, then filter the mixture through a short plug of silica gel, collecting the filtrate. Wash the solid and the silica plug with additional 25% diethyl ether/hexanes.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 3-(3-iodophenyl)acrylate.

Chemoselectivity: Aldehyde vs. Carbon-Iodine Bond

A key advantage of this compound in synthesis is the ability to selectively target either the aldehyde or the C-I bond.[13] The choice of reagents and reaction conditions dictates the outcome.

-

Reactions at the Aldehyde: Nucleophilic reagents such as Grignard reagents, ylides, hydrides (NaBH₄), and organolithium compounds will preferentially attack the electrophilic carbonyl carbon. These reactions are typically performed under conditions that do not activate the C-I bond.

-

Reactions at the C-I Bond: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. This enables a wide range of cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions.[1][14] These reactions can often be performed while leaving the aldehyde group untouched, especially when using mild bases and moderate temperatures.

The following workflow illustrates this principle of chemoselectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. global.oup.com [global.oup.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Hammett_equation [chemeurope.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

The Regioselectivity of Electrophilic Aromatic Substitution on 3-Iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and experimental considerations of electrophilic aromatic substitution (EAS) reactions on 3-iodobenzaldehyde. Due to the presence of two deactivating, yet competing, directing groups—the meta-directing aldehyde and the ortho, para-directing iodo group—the regioselectivity of these reactions is a critical consideration for synthetic chemists. This document provides a comprehensive overview of the expected outcomes for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by experimental protocols and quantitative data derived from closely related analogues.

Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the aldehyde (-CHO) and iodo (-I) substituents.

-

Aldehyde Group (-CHO): The carbonyl group is strongly deactivating and a powerful meta-director. This is due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2][3][4][5]

-

Iodo Group (-I): The iodo group is also deactivating due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[1][2][3][4]

In this compound, the potent meta-directing influence of the aldehyde group is expected to dominate the weaker ortho, para-directing effect of the iodine atom. Therefore, electrophilic attack is predicted to occur primarily at the positions meta to the aldehyde group (positions 5) and ortho/para to the iodo group (positions 2, 4, and 6). The primary sites of substitution are positions 2, 4, and 6 relative to the iodine, and position 5 relative to the aldehyde. The positions ortho to the aldehyde (2 and 6) are strongly deactivated.

Logical Relationship of Directing Effects

Caption: Directing influences of substituents.

Nitration

The nitration of benzaldehyde is a well-documented reaction that overwhelmingly yields the meta-substituted product. This provides a strong predictive model for the nitration of this compound. The powerful electron-withdrawing nature of the aldehyde group directs the incoming nitronium ion (NO₂⁺) to the positions meta to it.

Expected Products:

The major product of the nitration of this compound is expected to be 3-iodo-5-nitrobenzaldehyde . Minor products, such as 2-iodo-4-nitrobenzaldehyde and 2-iodo-6-nitrobenzaldehyde , may also be formed due to the ortho and para directing influence of the iodine atom.

| Reaction | Major Product | Minor Product(s) |

| Nitration | 3-Iodo-5-nitrobenzaldehyde | 2-Iodo-4-nitrobenzaldehyde, 2-Iodo-6-nitrobenzaldehyde |

Experimental Protocol (Adapted from the Nitration of Benzaldehyde): [3][4][6][7][8]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate solution (5%)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5.0 g of this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of fuming nitric acid to 10 mL of cold, concentrated sulfuric acid. Keep this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the this compound solution over 30 minutes, maintaining the reaction temperature between 5-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Wash the crude product with a cold 5% sodium bicarbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from ethanol to yield the purified product.

Nitration Workflow

Caption: Nitration experimental workflow.

Halogenation

Similar to nitration, the halogenation of this compound is expected to be directed by the aldehyde group to the meta position. Bromination of benzaldehyde is known to produce 3-bromobenzaldehyde in high yield.[6]

Expected Products:

The major product of bromination of this compound is anticipated to be 3-bromo-5-iodobenzaldehyde .

| Reaction | Major Product |

| Bromination | 3-Bromo-5-iodobenzaldehyde |

Experimental Protocol (Adapted from the Bromination of Benzaldehyde): [6]

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Sodium bisulfite solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, suspend 10.0 g of anhydrous aluminum chloride in 50 mL of dry dichloromethane.

-

Cool the suspension in an ice-water bath and slowly add 8.0 g of this compound with stirring.

-

In the dropping funnel, place a solution of 5.5 g of bromine in 20 mL of dry dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Decompose the reaction complex by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and wash it with water, a 5% sodium bisulfite solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

Sulfonation

The sulfonation of deactivated aromatic rings, such as benzaldehyde, typically requires forcing conditions (e.g., fuming sulfuric acid or oleum) and yields the meta-substituted product.[9][10][11][12][13]

Expected Product:

The sulfonation of this compound is expected to yield 3-formyl-5-iodobenzenesulfonic acid .

| Reaction | Product |

| Sulfonation | 3-Formyl-5-iodobenzenesulfonic acid |

Experimental Protocol (Adapted from the Sulfonation of Benzaldehyde): [9][10]

Materials:

-

This compound

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Sodium Chloride

Procedure:

-

In a flask equipped with a mechanical stirrer, place 20 mL of fuming sulfuric acid (20% oleum).

-

Cool the flask in an ice bath and slowly add 5.0 g of this compound with stirring, keeping the temperature below 20 °C.

-

After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

-

Add sodium chloride to the solution to precipitate the sodium salt of the sulfonic acid.

-

Collect the precipitate by vacuum filtration and wash it with a saturated sodium chloride solution.

-

The crude sodium sulfonate can be converted to the sulfonic acid by treatment with a strong acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings. The aldehyde group deactivates the ring to such an extent that it will not undergo Friedel-Crafts alkylation or acylation under standard conditions.[2][14][15][16][17][18] The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pair of electrons on the carbonyl oxygen, further deactivating the ring.

Expected Outcome:

No reaction is the expected outcome for both Friedel-Crafts alkylation and acylation of this compound.

| Reaction | Expected Outcome |

| Friedel-Crafts Alkylation | No Reaction |

| Friedel-Crafts Acylation | No Reaction |

Logical Relationship of Friedel-Crafts Reaction Failure

Caption: Rationale for Friedel-Crafts failure.

Conclusion

The electrophilic aromatic substitution of this compound is predominantly governed by the strong meta-directing and deactivating nature of the aldehyde group. Consequently, nitration, halogenation, and sulfonation are all expected to yield the corresponding 5-substituted-3-iodobenzaldehyde as the major product. Due to the severe deactivation of the aromatic ring, Friedel-Crafts alkylation and acylation are not viable reactions for this substrate. The experimental protocols provided, adapted from reactions with benzaldehyde, offer a solid foundation for the synthesis of these derivatives, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. Researchers should anticipate that the reaction conditions for this compound may require minor optimization compared to the parent benzaldehyde due to the additional electronic and steric influence of the iodo substituent.

References

- 1. Buy 3-Bromo-2-iodobenzaldehyde [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Sulfonation of Deactivated Benzene Derivatives [cjcu.jlu.edu.cn]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. mt.com [mt.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-Iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodobenzaldehyde, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound characterization and quality control.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.92 | s | - | 1H | Aldehyde proton (-CHO)[1] |

| 8.21 | t | 1.5 | 1H | H-2[1] |

| 7.96 | dt | 7.8, 1.3 | 1H | H-6[1] |

| 7.85 | ddd | 7.8, 2.0, 1.0 | 1H | H-4[1] |

| 7.30 | t | 7.8 | 1H | H-5[1] |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Aldehyde Carbon (-CHO)[1] |

| 143.3 | C-2[1] |

| 138.6 | C-6[1] |

| 138.1 | C-1[1] |

| 130.8 | C-5[1] |

| 129.0 | C-4[1] |

| 94.8 | C-3 (Carbon attached to Iodine)[1] |

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3061 | Aromatic C-H stretch |

| 2862, 2762 | Aldehyde C-H stretch (Fermi resonance) |

| 1701 | C=O stretch of the aldehyde |

| 1587, 1566 | Aromatic C=C stretch |

| 1466, 1416 | In-plane aromatic C-H bend |

| 1258 | In-plane aldehyde C-H bend |

| 1192 | C-C stretch |

| 1159 | In-plane aromatic C-H bend |

| 1061 | Ring breathing mode |

| 883, 781 | Out-of-plane aromatic C-H bend |

| 667 | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition:

A solution of this compound is prepared by dissolving approximately 15-20 mg of the solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of this compound is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Iodobenzaldehyde, a versatile aromatic building block. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in several cornerstone C-C bond-forming reactions. Additionally, it explores the biological relevance of benzaldehyde derivatives by illustrating their interaction with key inflammatory signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The compound is generally supplied as a white to pale yellow crystalline solid. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 98% | 1g, 5g |

| Santa Cruz Biotechnology | N/A | Contact for details |

| Strem Chemicals | min. 98% | 25g, 100g |

| ChemSupply Australia | >95.0% | 25g |

| Crysdot LLC | 98% | 100g |

| Wychem | N/A | Contact for details |

| TCI America | >96.0% | 5g, 25g |

| ChemicalBook | Various | Various |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for this compound is presented in Table 2. This information is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of this compound

| Property | Value |

| CAS Number | 696-41-3[1] |

| Molecular Formula | C₇H₅IO[1] |

| Molecular Weight | 232.02 g/mol [1] |

| Appearance | White to cream or yellow crystals, powder, or fused solid[2] |

| Melting Point | 54.0-60.0 °C[2] |

| IUPAC Name | This compound[2] |

| Purity (Typical) | ≥97.5% (GC)[2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[3] |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions and as a carbonyl electrophile in olefination reactions. The presence of the iodine atom provides a reactive site for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and organic materials.[4] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[5]

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

-

Copper(I) iodide (CuI, 0.04 mmol)

-

Anhydrous triethylamine (TEA, 3.0 mmol)

-

Anhydrous solvent (e.g., Toluene or THF, 5 mL)

-

Schlenk flask and standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.[4]

-

Add the anhydrous solvent and triethylamine. Stir the resulting mixture for 5-10 minutes at room temperature.[4]

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.[4]

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] This method is a cornerstone of modern organic synthesis for the construction of substituted alkenes.[7]

This protocol provides a representative procedure for the Heck coupling of this compound with an alkene.

Materials:

-

This compound (0.5 mmol)

-

Alkene (e.g., Methyl acrylate, 0.75 mmol)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Base (e.g., Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃))

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

Procedure:

-

In a Schlenk flask or sealed reaction vial, combine this compound, Palladium(II) acetate, and the base.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF followed by the alkene via syringe.

-

Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. It is widely used in academic and industrial settings for the synthesis of biaryls and other conjugated systems.[8]

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent system (e.g., Dioxane and Water)

-

Microwave vial or standard reaction flask

Procedure:

-

Combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base in a microwave vial or a standard reaction flask.[9]

-

Purge the vessel with an inert gas (e.g., Argon).[9]

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).[9]

-

Heat the reaction mixture. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).[9] For conventional heating, reflux the mixture until completion as monitored by TLC or GC/LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] This reaction is highly valuable for its reliability and the predictable formation of the C=C double bond at the position of the former carbonyl group.[11]

This protocol is adapted for an environmentally benign, one-pot Wittig reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkyl halide (e.g., bromoacetonitrile, 1.6 mmol, 1.6 equiv)

-

Triphenylphosphine (powdered)

-

Saturated aqueous solution of sodium bicarbonate (5 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Test tube (13 x 100 mm) with a magnetic stir bar

Procedure:

-

Add powdered triphenylphosphine to a 13 x 100 mm test tube containing a magnetic stir bar.

-

Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.

-

To the suspension, add the alkyl halide followed by this compound.

-

Stir the reaction mixture vigorously for 1 hour.

-

After the reaction period, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with 5 mL portions of diethyl ether.

-

Combine the organic extracts and dry with anhydrous magnesium sulfate.

-

Decant the dried solution and concentrate using a rotary evaporator.

-

Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography.

Biological Context: Benzaldehydes and Inflammatory Signaling

While this compound is primarily recognized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been shown to possess noteworthy biological activities. Studies have demonstrated that certain benzaldehydes can exert anti-inflammatory effects by modulating key signaling pathways.[12]

Research has indicated that some benzaldehyde compounds can suppress the lipopolysaccharide (LPS)-induced inflammatory response in immune cells, such as macrophages.[13] This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF-α, IL-6).[13]

The diagram below illustrates the general mechanism by which benzaldehyde derivatives can attenuate the inflammatory response.

Caption: Inhibition of LPS-induced inflammatory pathways by benzaldehyde derivatives.

This pathway highlights the potential for molecules containing the benzaldehyde scaffold to be developed into novel anti-inflammatory agents. The functional groups on the benzene ring can be readily modified using the synthetic routes described above, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical synthesis and drug discovery. Its utility in robust C-C bond-forming reactions, coupled with the emerging biological relevance of the benzaldehyde scaffold, makes it a compound of significant interest to the research community. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and essential data for the handling and storage of 3-Iodobenzaldehyde (CAS No. 696-41-3). Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

This compound is an aromatic aldehyde and a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅IO | PubChem[3] |

| Molecular Weight | 232.02 g/mol | Sigma-Aldrich, PubChem[3] |